1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
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Overview
Description
1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a phenyl ring that is further substituted with an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine .
Scientific Research Applications
1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study the interactions of trifluoromethylated compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group and an amino group attached to a benzyl ring.
1-(4-Trifluoromethylphenyl)methylamine: Similar in structure but lacks the piperidine ring and hydroxyl group.
Uniqueness: 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which can confer distinct chemical and biological properties. This combination of features is not commonly found in other compounds, making it a valuable target for research and development .
Properties
CAS No. |
919278-31-2 |
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Molecular Formula |
C13H17F3N2O |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)10-5-9(6-11(17)7-10)8-18-3-1-12(19)2-4-18/h5-7,12,19H,1-4,8,17H2 |
InChI Key |
GHOWQLMICHCUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
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